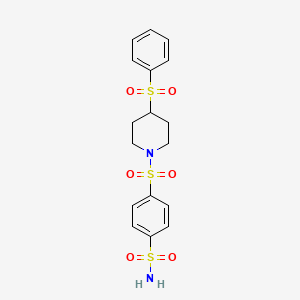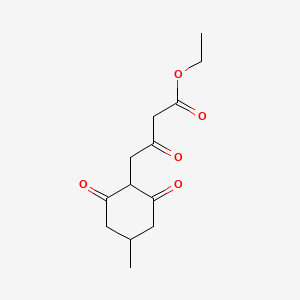![molecular formula C14H14N2O2 B2945274 N-[(4-methylphenyl)methyl]-2-nitroaniline CAS No. 99960-19-7](/img/structure/B2945274.png)
N-[(4-methylphenyl)methyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-2-nitroaniline, also known as 4-Me-MNA, is a chemical compound that belongs to the class of nitroanilines. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-nitroaniline is not fully understood. However, it is believed to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of a number of cancer cell lines, including breast cancer and lung cancer cells. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(4-methylphenyl)methyl]-2-nitroaniline is its potential use in the development of new antibiotics and cancer therapies. It has also been shown to have low toxicity in animal studies, making it a potential candidate for further development. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for the study of N-[(4-methylphenyl)methyl]-2-nitroaniline. One area of research could be the development of new antibiotics and cancer therapies based on the properties of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use as a fluorescent probe in biological imaging. Finally, studies could be conducted to improve the solubility of this compound in water, making it easier to work with in certain experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has a number of potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, inhibit the growth of cancer cells, and have low toxicity in animal studies. While there are limitations to working with this compound, there are also a number of potential future directions for its study, including the development of new antibiotics and cancer therapies, and the improvement of its solubility in water.
Synthesis Methods
The synthesis of N-[(4-methylphenyl)methyl]-2-nitroaniline involves the reaction of 4-methylbenzylamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-nitroaniline has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPFGXYCXKGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)
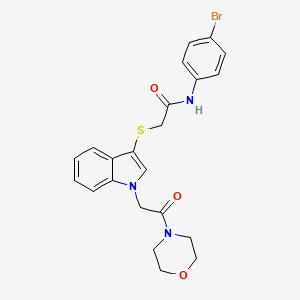
![1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2945194.png)
![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)
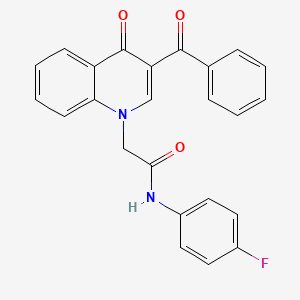
![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2945199.png)
![1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2945202.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)
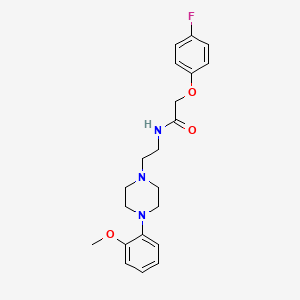

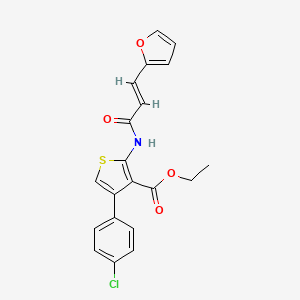
![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)
